molecular formula C16H20N2O4S B2980873 N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899995-89-2

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B2980873
CAS No.: 899995-89-2
M. Wt: 336.41
InChI Key: RKBSGRMEWDVYIB-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the reaction of cyclohexylamine with 1,1,3-trioxo-1,2-benzothiazol-2-ylpropanoic acid under specific conditions. The reaction may require the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzothiazoles or cyclohexyl derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in biological studies, with possible applications in drug discovery and development.

Medicine: Research indicates that this compound may have therapeutic properties, making it a candidate for the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • N-cyclohexyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide

  • Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ(6),2-benzothiazol-2-yl)acetate

Uniqueness: N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of cyclohexyl and benzothiazole moieties contributes to its distinct properties and reactivity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-15(17-12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSGRMEWDVYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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